1-Hexadecyl-2-propionyl-sn-glycero-3-phosphocholine
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Overview
Description
1-hexadecyl-2-propionyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are hexadecyl and propionyl respectively.
Scientific Research Applications
Enzymatic Synthesis
Research by Blasi et al. (2006) investigated the enzymatic deacylation of phosphocholines to create useful intermediates like sn-glycerol-3-phosphocholine (GPC). This process, involving lipases and phospholipases, presents a method for synthesizing structured phosphocholines, potentially including 1-Hexadecyl-2-propionyl-sn-glycero-3-phosphocholine (Blasi et al., 2006).
Biophysical Studies
Wu et al. (2010) utilized phospholipids like this compound in the study of bicelles. This work is crucial for understanding membrane-bound peptides and soluble protein structures, offering insights into the stability and utility of bicelle systems under varying conditions (Wu et al., 2010).
Lipid Synthesis and Modifications
The synthesis of arsenic-containing phosphatidylcholines, as disclosed by Guttenberger et al. (2017), represents a pivotal advancement in studying the biological and toxicological properties of arsenolipids in food. This synthesis, potentially involving similar phosphocholines, underscores the diverse applications of these compounds in food science research (Guttenberger et al., 2017).
Analytical Chemistry Applications
Kiełbowicz et al. (2012) developed an assay for analyzing phosphatidylcholine hydrolysis products, including compounds similar to this compound. This research highlights the importance of these compounds in studying lipid metabolism and the monitoring of acyl migration processes (Kiełbowicz et al., 2012).
Monolayer and Bilayer Studies
Smith and Dea (2012) and (2015) explored the phase behavior of mixtures of phospholipids, including derivatives similar to this compound. Their findings are significant in understanding the thermodynamics and structures of lipid monolayers and bilayers, contributing to the broader field of biophysics (Smith & Dea, 2012) and (Smith & Dea, 2015).
Properties
Molecular Formula |
C27H56NO7P |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
[(2R)-3-hexadecoxy-2-propanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-24-26(35-27(29)7-2)25-34-36(30,31)33-23-21-28(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 |
InChI Key |
IMFQQPWSHMFNRT-AREMUKBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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